Physicochemical Profiling and Application Guide for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate in Drug Discovery
Physicochemical Profiling and Application Guide for 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate in Drug Discovery
Executive Summary
In modern medicinal chemistry, the piperidine ring remains one of the most privileged scaffolds, frequently utilized to impart favorable pharmacokinetic properties and structural rigidity to active pharmaceutical ingredients (APIs)[1]. 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (CAS: 126291-64-3) is a highly versatile, orthogonally protected bifunctional building block[2][3].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond a mere listing of properties. Here, we will dissect the causality behind its physicochemical profile, explore the mechanistic logic of its orthogonal reactivity, and provide a field-proven, self-validating experimental workflow for its utilization in drug discovery programs[4][5].
Structural Chemistry & Molecular Architecture
The architectural value of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate lies in its dual functionalization. The molecule consists of a central sp³-hybridized piperidine core, flanked by an ethyl carbamate at the N1 position and a methyl ester at the C4 position.
The Causality of Functionalization
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N1-Ethyl Carbamate: The incorporation of the carbamate fundamentally alters the electronic landscape of the piperidine ring. By delocalizing the nitrogen lone pair into the adjacent carbonyl π-system, the inherent basicity of the piperidine nitrogen (typically pKₐ ~10) is neutralized. This causality results in a scaffold that is stable across a wide pH range and prevents unwanted amine-catalyzed side reactions during downstream synthesis[6].
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C4-Methyl Ester: The methyl ester provides a highly reactive electrophilic center that can be selectively targeted. The steric difference between the C4-methyl ester and the N1-ethyl carbamate, combined with their differing electronic environments, establishes a reliable system for orthogonal deprotection.
Physicochemical Properties
Understanding the physicochemical properties of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. Below is a synthesized data table detailing its core metrics[2][3].
| Property | Value | Causality / Relevance in Drug Design |
| Chemical Formula | C₁₀H₁₇NO₄ | Defines the core mass and elemental composition. |
| Molecular Weight | 215.25 g/mol | Optimal low-MW building block, leaving ample "molecular weight budget" for Lead-Oriented Synthesis. |
| CAS Registry Number | 126291-64-3 | Unique identifier for procurement and database tracking. |
| Density (Predicted) | ~1.12 g/cm³ | Typical for functionalized piperidine esters; dictates phase separation behavior in liquid-liquid extractions. |
| Boiling Point (Predicted) | ~290–310 °C | High boiling point dictates the need for high-vacuum distillation if purified neat; typically handled as a viscous liquid or low-melting solid. |
| LogP (Predicted) | 1.5 – 1.8 | Lipophilic enough for efficient organic extraction (e.g., EtOAc, DCM), yet polar enough to maintain solubility in aqueous-organic mixtures during saponification. |
| Topological Polar Surface Area | 55.8 Ų | Excellent membrane permeability profile; falls well within the Lipinski Rule of 5 parameters for downstream API development. |
Orthogonal Deprotection & Synthetic Utility
The primary synthetic utility of 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate is the ability to selectively unmask the C4-carboxylic acid while leaving the N1-carbamate intact. This allows for the synthesis of complex piperidine-4-carboxamides, a motif frequently found in potent enzyme inhibitors (such as human carbonic anhydrase inhibitors) and receptor antagonists[5].
The mechanism relies on the differential susceptibility of esters versus carbamates to basic hydrolysis. The C4-methyl ester undergoes rapid saponification in the presence of a mild hydroxide source. Conversely, the N1-ethyl carbamate is highly resistant to mild base due to the resonance stabilization of the nitrogen-carbonyl bond, requiring either strong acidic conditions (e.g., HBr/AcOH) or harsh, prolonged basic reflux to cleave.
Figure 1: Orthogonal reactivity pathway demonstrating selective C4-ester cleavage.
Experimental Protocol: Selective Saponification
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . The choice of Lithium Hydroxide (LiOH) over Sodium Hydroxide (NaOH) is deliberate: the lithium cation coordinates strongly with the carbonyl oxygen of the methyl ester, enhancing its electrophilicity and accelerating hydrolysis at room temperature, thereby preventing any off-target cleavage of the carbamate.
Step-by-Step Methodology
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Solvent Preparation: Dissolve 1-Ethyl 4-methyl piperidine-1,4-dicarboxylate (1.0 eq) in a solvent mixture of THF:MeOH:H₂O (ratio 2:1:1). Causality: THF solubilizes the organic starting material, water solubilizes the inorganic base, and MeOH acts as a phase-transfer bridge to ensure a homogeneous reaction mixture.
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Base Addition: Cool the mixture to 0 °C. Slowly add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.5 eq). Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
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Self-Validation Check (Critical): Before proceeding to workup, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS or TLC (stain with KMnO₄). Validation metric: Ensure complete disappearance of the starting material mass (m/z 216 [M+H]⁺) and the appearance of the acid product mass (m/z 202 [M+H]⁺).
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Workup & Acidification: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with distilled water and wash once with Diethyl Ether to remove any non-polar impurities.
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Product Isolation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. Causality: Acidification protonates the C4-carboxylate, driving the product into its neutral, lipophilic state. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 1-(ethoxycarbonyl)piperidine-4-carboxylic acid as a high-purity solid.
Figure 2: Self-validating experimental workflow for the selective saponification process.
References
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Abdelshaheed, M. M., et al. "Piperidine nucleus in the field of drug discovery." Future Journal of Pharmaceutical Sciences, 2021. Available at:[Link][1]
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Khamitova, A. E., et al. "Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds." Drug development & registration, 2023. Available at: [Link][4]
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ACS Medicinal Chemistry Letters. "Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors." ACS Publications, 2024. Available at:[Link][5]
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ACS Publications. "Synthesis of Fused Bicyclic Piperidines: Potential Bioactive Templates for Medicinal Chemistry." The Journal of Organic Chemistry, 2015. Available at:[Link][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 923249-57-4|1-[(2,2,2-Trifluoroethoxy)carbonyl]piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. ピペリジン-1,4-ニカルボン酸1-エチル4-メチル CAS#: 126291-64-3 [m.chemicalbook.com]
- 4. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
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- 6. pubs.acs.org [pubs.acs.org]
